LogP-Driven Chromatographic Separation from Parent Drug
The introduction of the pyridine N-oxide moiety dramatically alters the lipophilicity of the diethylnicotinamide scaffold. The target compound exhibits a predicted ACD/LogP of -1.92 , in contrast to Nikethamide (parent compound), which has an experimentally measured or predicted LogP ranging from +0.3 to +1.56 . This LogP difference exceeds 2.2 log units, translating to an approximately 160-fold difference in octanol-water partition coefficient. On a typical C18 reversed-phase column, this polarity inversion ensures that Nicotinamide, N,N-diethyl-, N-oxide consistently elutes before Nikethamide, providing unambiguous chromatographic resolution critical for impurity profiling.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted ACD/LogP: -1.92 (ChemSpider, ACD/Labs Percepta) |
| Comparator Or Baseline | Nikethamide (CAS 59-26-7): AlogP ~0.3 (AladdinSci); experimental LogP ~1.56 (Chem960, LookChem) |
| Quantified Difference | ΔLogP ≥ 2.22 units; estimated ~160-fold lower lipophilicity for N-oxide |
| Conditions | Predicted values from ACD/Labs Percepta platform vs. various literature LogP sources for Nikethamide |
Why This Matters
A >2-log unit negative shift in LogP directly dictates reversed-phase HPLC retention order and solid-phase extraction recovery, making the N-oxide irreplaceable as a system suitability marker for separating the parent drug peak from its oxidative impurity.
